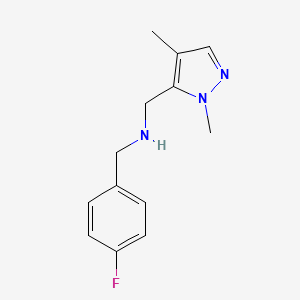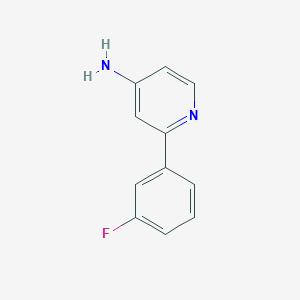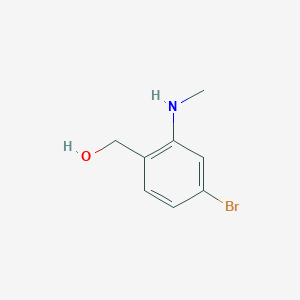
1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-(4-fluorobenzyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(4-fluorophenyl)methyl]amine is a compound that features a pyrazole ring substituted with dimethyl groups and a fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(4-fluorophenyl)methyl]amine typically involves the reaction of 1,4-dimethyl-1H-pyrazole with a suitable fluorophenylmethylating agent. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions usually involve heating the mixture to a temperature range of 80-120°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.
Reduction: Reduction reactions can target the fluorophenyl group, potentially converting it to a phenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Pyrazole N-oxides.
Reduction: De-fluorinated phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(4-fluorophenyl)methyl]amine is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. Its unique chemical structure allows it to interact with specific molecular targets, making it a potential candidate for the treatment of various diseases.
Industry
In the industrial sector, [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(4-fluorophenyl)methyl]amine is used in the production of advanced materials. Its properties make it suitable for applications in the development of new polymers, coatings, and other materials with enhanced performance characteristics.
Mécanisme D'action
The mechanism of action of [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(4-fluorophenyl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethyl-5-pyrazolone: A related compound with a similar pyrazole ring structure.
4-Fluorobenzylamine: Shares the fluorophenylmethylamine moiety.
Uniqueness
[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(4-fluorophenyl)methyl]amine is unique due to the combination of the pyrazole ring with the fluorophenylmethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H16FN3 |
|---|---|
Poids moléculaire |
233.28 g/mol |
Nom IUPAC |
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-(4-fluorophenyl)methanamine |
InChI |
InChI=1S/C13H16FN3/c1-10-7-16-17(2)13(10)9-15-8-11-3-5-12(14)6-4-11/h3-7,15H,8-9H2,1-2H3 |
Clé InChI |
NBOQNABISOUCQY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(N=C1)C)CNCC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,5S)-2-[(tert-butoxy)carbonyl]-5-phenylpyrrolidine-1-carboxylic acid](/img/structure/B11743213.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11743215.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11743228.png)
![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11743229.png)
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-chloropropanoic acid](/img/structure/B11743232.png)


![3-methoxy-1-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11743249.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(3-methoxyphenyl)methyl]amine](/img/structure/B11743257.png)
![1-(butan-2-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11743267.png)
![tert-butyl [4-amino-1-(2-fluoroethyl)-1H-pyrazol-5-yl]carbamate](/img/structure/B11743270.png)


-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11743300.png)
